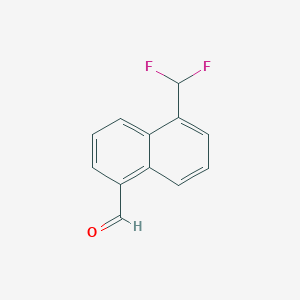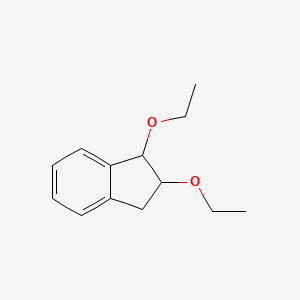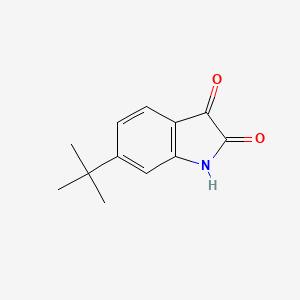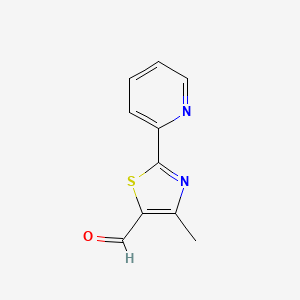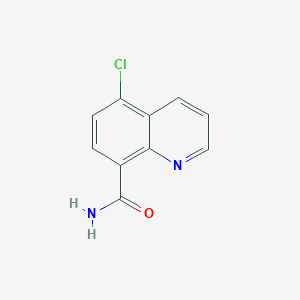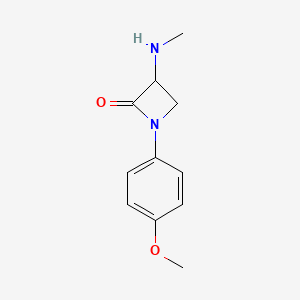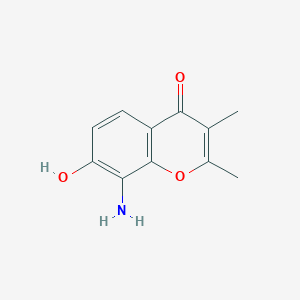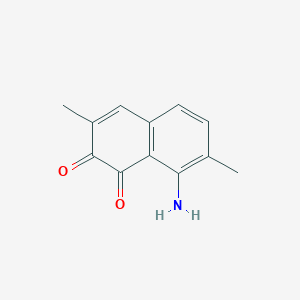
8-Amino-3,7-dimethylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-3,7-dimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethylnaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or tin chloride in acidic conditions.
Oxidation: The final step involves the oxidation of the naphthalene core to form the quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of naphthalene derivatives are nitrated in continuous flow reactors.
Catalytic Reduction: The reduction step is carried out using catalytic hydrogenation to improve efficiency and yield.
Automated Methylation: Automated systems are used for the methylation step to ensure precise control over reaction conditions.
Controlled Oxidation: The oxidation step is carefully controlled to prevent over-oxidation and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3,7-dimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Iron powder, tin chloride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products:
Oxidation Products: More complex quinones and naphthoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
8-Amino-3,7-dimethylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-3,7-dimethylnaphthalene-1,2-dione involves its interaction with biological molecules and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways and signal transduction pathways.
Comparison with Similar Compounds
1,4-Naphthoquinone: A structurally similar compound with different substitution patterns.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a methyl group at a different position.
8-Hydroxy-3,7-dimethylnaphthalene-1,2-dione: A hydroxylated derivative with similar properties.
Uniqueness: 8-Amino-3,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups provide versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-amino-3,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-3-4-8-5-7(2)11(14)12(15)9(8)10(6)13/h3-5H,13H2,1-2H3 |
InChI Key |
LAUXVNLQTBBRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


